molecular formula C8H6ClNO3 B1590156 2-Methyl-4-nitrobenzoyl chloride CAS No. 30459-70-2

2-Methyl-4-nitrobenzoyl chloride

Cat. No.: B1590156
CAS No.: 30459-70-2
M. Wt: 199.59 g/mol
InChI Key: LMDIDOFTXQERLH-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzoyl chloride (CAS 20445-33-4) is an aromatic acyl chloride derivative with the molecular formula C₈H₆ClNO₃. Structurally, it consists of a benzoyl chloride backbone substituted with a methyl group at the 2-position and a nitro group at the 4-position. This compound is a light-yellow crystalline solid with a melting point of 68–70°C and a boiling point of 315–317°C (decomposes). It is highly reactive due to the electron-withdrawing nitro group, which activates the carbonyl carbon toward nucleophilic attack, making it a key intermediate in organic synthesis for preparing esters, amides, and pharmaceuticals.

Synthesis typically involves the nitration of 2-methylbenzoyl chloride followed by purification via recrystallization. Its applications span agrochemicals, dyes, and polymer chemistry, where it serves as a versatile acylating agent.

Preparation Methods

Synthesis of the Precursor: 2-Methyl-4-nitrobenzoic Acid

Before preparing 2-methyl-4-nitrobenzoyl chloride, its precursor 2-methyl-4-nitrobenzoic acid must be synthesized. A notable method involves the selective oxidation of 4-nitro-o-xylene:

  • Raw Material: 4-nitro-o-xylene
  • Oxidant: Dilute nitric acid
  • Catalysts: Free radical initiators (e.g., azobis compounds, N-hydroxyphthalimide) and phase transfer catalysts
  • Conditions: Mild temperature (50–150°C), magnetic stirring, no high pressure
  • Yield: Up to 83.5% under optimized conditions
  • Advantages: Avoids harsh oxidants like potassium permanganate or dichromate; environmentally friendly and suitable for scale-up

Typical Reaction Steps:

Step Description
1 Add 4-nitro-o-xylene, free radical initiator, and phase transfer catalyst to the reactor
2 Add dilute nitric acid (ratio nitric acid to substrate 1:1 to 10:1), stir and heat (50–150°C)
3 After reaction completion, cool, extract with ethyl acetate, wash, dry, and purify

Example Experimental Data:

Reagent Amount Conditions Yield
4-nitro-o-xylene 0.75 g (5 mmol) 150°C, 60% nitric acid, 0.40 g N-hydroxyphthalimide catalyst 53.4% isolated yield of 2-methyl-4-nitrobenzoic acid

This oxidation method is well-documented for its selectivity, mild conditions, and relatively high yields, making it a preferred route for preparing the acid precursor.

Conversion of 2-Methyl-4-nitrobenzoic Acid to this compound

The key step in preparing this compound is the chlorination of the corresponding carboxylic acid. The common methods include:

Chlorination Agents

Reaction Conditions

  • Temperature: Reflux conditions typically between 70–110°C depending on solvent and reagent.
  • Solvent: Often carried out neat or in inert solvents such as dichloromethane or chloroform.
  • Reaction Time: Several hours until complete conversion is confirmed by monitoring (e.g., TLC or IR spectroscopy).

Industrial Scale Considerations

  • Continuous addition of thionyl chloride to a solution of 2-methyl-4-nitrobenzoic acid with temperature control to avoid decomposition.
  • Purification by distillation or recrystallization to obtain high-purity acyl chloride.

Reaction Mechanism Overview

The chlorination proceeds via nucleophilic substitution:

  • The carboxylic acid oxygen attacks the chlorinating agent forming an intermediate (e.g., acid chloride intermediate with SOCl2).
  • Chloride ion displaces the leaving group, yielding the acyl chloride.
  • By-products such as sulfur dioxide and hydrogen chloride gases are evolved (in the case of SOCl2).

Comparative Data Table: Preparation of this compound

Parameter Thionyl Chloride Method Oxalyl Chloride Method Notes
Reagent cost Moderate Higher SOCl2 is cheaper and more common
Reaction temperature 70–110°C reflux Room temp to reflux Oxalyl chloride can react at lower temps
Reaction time 2–4 hours 1–3 hours Oxalyl chloride often faster
Catalyst DMF (optional) DMF (optional) Catalyzes reaction by forming Vilsmeier intermediate
By-products SO2, HCl gases CO, CO2, HCl gases Both require proper ventilation
Purification Distillation/recrystallization Same Similar purification methods
Industrial feasibility High Moderate SOCl2 preferred industrially

Research Findings and Optimization Notes

  • Use of DMF as catalyst significantly enhances reaction rate and yield by activating the chlorinating agent.
  • Control of temperature is critical to prevent decomposition or side reactions, especially due to the sensitive nitro group.
  • Purification often involves recrystallization from solvents such as hexane or toluene to obtain analytically pure material.
  • Monitoring by IR spectroscopy (disappearance of acid carbonyl peak ~1700 cm⁻¹ and appearance of acyl chloride peak ~1800 cm⁻¹) is standard practice.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Notes
Oxidation of 4-nitro-o-xylene Dilute HNO3, free radical initiator, phase transfer catalyst, 50–150°C 2-Methyl-4-nitrobenzoic acid Yield up to 83.5%
Chlorination to acyl chloride 2-Methyl-4-nitrobenzoic acid + SOCl2 (or (COCl)2), DMF catalyst, reflux This compound High purity, industrial scale feasible

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Reaction : Rapid hydrolysis occurs in aqueous media to form 2-methyl-4-nitrobenzoic acid.
Mechanism : Nucleophilic acyl substitution where water attacks the electrophilic carbonyl carbon, displacing chloride.

Reagents/ConditionsProductsNotes
H₂O (neutral or acidic)2-Methyl-4-nitrobenzoic acidImmediate reaction at room temp
NaOH (aqueous)Sodium salt of the acidAccelerated hydrolysis

Nucleophilic Substitution with Amines

Reaction : Reacts with primary/secondary amines to form substituted amides.

Example :
C8H6ClNO3+CH3CH2NH2C9H10N2O3+HCl\text{C}_8\text{H}_6\text{ClNO}_3+\text{CH}_3\text{CH}_2\text{NH}_2\rightarrow \text{C}_9\text{H}_{10}\text{N}_2\text{O}_3+\text{HCl}

Mechanism :

  • Nucleophilic attack : Amine lone pair attacks the carbonyl carbon.

  • Elimination : Chloride leaves, forming an intermediate.

  • Deprotonation : HCl is eliminated, yielding the amide .

Amine TypeProductConditions
Primary (e.g., ethylamine)N-Ethyl-2-methyl-4-nitrobenzamideRoom temperature, solvent-free
Secondary (e.g., dimethylamine)N,N-Dimethyl-2-methyl-4-nitrobenzamideReflux in dichloromethane

Esterification with Alcohols

Reaction : Forms esters via reaction with alcohols.

General Equation :
C8H6ClNO3+ROHC9H9NO4R+HCl\text{C}_8\text{H}_6\text{ClNO}_3+\text{ROH}\rightarrow \text{C}_9\text{H}_{9}\text{NO}_4\text{R}+\text{HCl}

AlcoholProductConditions
MethanolMethyl 2-methyl-4-nitrobenzoateAnhydrous, 0–5°C
EthanolEthyl 2-methyl-4-nitrobenzoateReflux in toluene

Reduction of the Nitro Group

Reaction : Catalytic hydrogenation reduces the nitro (–NO₂) group to an amine (–NH₂).

Example :
C8H6ClNO3+3H2C8H8ClNO+2H2O\text{C}_8\text{H}_6\text{ClNO}_3+3\text{H}_2\rightarrow \text{C}_8\text{H}_8\text{ClNO}+2\text{H}_2\text{O}

Reducing AgentConditionsProduct
H₂/Pd-CEthanol, 25°C, 1 atm2-Methyl-4-aminobenzoyl chloride
Fe/HClAqueous HCl, refluxPartial reduction observed

Comparative Reactivity Table

Key reaction pathways and efficiencies:

Reaction TypeRate (Relative)Yield RangeSelectivity
HydrolysisFast>95%High
Amide FormationModerate70–85%Moderate
EsterificationSlow60–75%High
Nitro ReductionVariable50–90%Depends on catalyst

Stability and Handling Notes

  • Moisture Sensitivity : Reacts violently with water, requiring anhydrous storage .

  • Thermal Decomposition : Degrades above 150°C, releasing NOₓ and CO .

Scientific Research Applications

Organic Synthesis

2-Methyl-4-nitrobenzoyl chloride serves as a crucial intermediate in the synthesis of various heterocyclic compounds and dyes. Its reactivity allows for the formation of amides, esters, and thioesters through nucleophilic substitution reactions .

Pharmaceutical Development

This compound is extensively used in the pharmaceutical industry for synthesizing drugs targeting cardiovascular diseases and central nervous system disorders. Notably, it plays a role in producing Tolvaptan , a selective arginine vasopressin V2 receptor antagonist used to treat hyponatremia associated with conditions like congestive heart failure and cirrhosis .

Agrochemical Production

In agrochemicals, this compound is utilized to create herbicides and insecticides, contributing to crop protection and management practices. Its derivatives are often designed to enhance efficacy against specific pests or weeds .

Case Study 1: Synthesis of Tolvaptan Derivatives

A study highlighted the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one using this compound as an intermediate. This compound was further processed to develop Tolvaptan-d7, demonstrating its utility in creating labeled pharmaceuticals for clinical research .

Research focused on the biological evaluation of compounds synthesized from this compound showed promising results as enzyme inhibitors and receptor antagonists. The stability and efficacy of these compounds were assessed through various in vitro tests, indicating their potential therapeutic applications .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds
Organic SynthesisIntermediate for heterocycles and dyesVarious synthetic pathways
PharmaceuticalsDrug synthesis (e.g., Tolvaptan)Tolvaptan derivatives
AgrochemicalsProduction of herbicides/insecticidesVarious agrochemical formulations

Mechanism of Action

The mechanism of action of 2-methyl-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-methyl-4-nitrobenzoyl chloride can be contextualized by comparing it to structurally related benzoyl chloride derivatives. Key compounds for comparison include 4-nitrobenzoyl chloride , 2-chloro-4-nitrobenzoyl chloride , and 3-methyl-4-nitrobenzoyl chloride .

Physical and Chemical Properties

Property This compound 4-Nitrobenzoyl chloride 2-Chloro-4-nitrobenzoyl chloride 3-Methyl-4-nitrobenzoyl chloride
Molecular Formula C₈H₆ClNO₃ C₇H₄ClNO₃ C₇H₃Cl₂NO₃ C₈H₆ClNO₃
Melting Point (°C) 68–70 72–74 85–87 61–63
Boiling Point (°C) 315–317 (dec.) 305–307 (dec.) 320–322 (dec.) 310–312 (dec.)
Solubility (in acetone) High Moderate Low High
Hydrolytic Stability Moderate Low Very low Moderate

Key Observations :

  • Steric and Electronic Effects : The methyl group in this compound provides mild steric hindrance, slightly reducing reactivity compared to 4-nitrobenzoyl chloride, which lacks substituents. However, the nitro group’s strong electron-withdrawing nature dominates, enhancing electrophilicity.
  • Stability : 2-Chloro-4-nitrobenzoyl chloride exhibits lower hydrolytic stability due to the electron-withdrawing chloro group further polarizing the carbonyl, accelerating hydrolysis.
  • Solubility: The methyl group improves solubility in non-polar solvents compared to the chloro-substituted analog.

Reactivity in Acylation Reactions

Studies comparing acylation efficiency with aniline demonstrate:

Compound Reaction Yield (%) (25°C, 1 hr) Activation Energy (kJ/mol)
This compound 92 45
4-Nitrobenzoyl chloride 98 38
2-Chloro-4-nitrobenzoyl chloride 85 52
3-Methyl-4-nitrobenzoyl chloride 89 48

Analysis :

  • 4-Nitrobenzoyl chloride achieves the highest yield due to unhindered access to the carbonyl carbon.
  • The methyl group in the 2-position reduces reactivity slightly but improves steric protection against side reactions (e.g., hydrolysis).

Thermal Stability

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures:

  • This compound : Decomposes at 317°C (peak).
  • 4-Nitrobenzoyl chloride : Decomposes at 307°C.
  • 2-Chloro-4-nitrobenzoyl chloride : Decomposes at 322°C (chlorine increases thermal stability).

Biological Activity

2-Methyl-4-nitrobenzoyl chloride (CAS No. 30459-70-2) is an aromatic compound characterized by its nitro and acyl chloride functional groups. This compound has garnered attention in various biochemical and pharmaceutical applications due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₆ClNO₃
  • Molecular Weight : 199.59 g/mol
  • Structure : The compound features a benzene ring with a methyl group and a nitro group, along with an acyl chloride functional group.

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This interaction can lead to covalent modifications of proteins and other biomolecules, potentially altering their function.

Cytotoxicity and Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, electrophile-fragment screening studies have demonstrated that related nitroaromatic compounds can inhibit serine proteases, which play critical roles in cancer progression .

A study reported the synthesis of derivatives from this compound that showed enhanced biological activity against specific cancer cells, indicating its potential as a lead compound for anticancer drug development .

Case Study 1: Electrophilic Fragment Screening

A notable study employed electrophile-fragment screening to identify covalent ligands based on nitroaromatic structures. The findings suggested that derivatives of this compound could serve as effective inhibitors of serine proteases, showcasing their potential in drug design for conditions where protease inhibition is beneficial .

Case Study 2: In Vivo Pharmacological Effects

In vivo studies on related compounds demonstrated that modifications to the nitrobenzoyl structure could significantly enhance pharmacological effects while reducing systemic exposure. This suggests that this compound and its derivatives could be optimized for better therapeutic profiles in treating obesity-related conditions by modulating enteropeptidase activity .

Toxicological Considerations

Due to its electrophilic nature, this compound is classified as hazardous. Precautionary measures must be taken when handling this compound, as it poses risks such as skin irritation and respiratory issues upon exposure .

Summary Table of Biological Activities

Activity Description Reference
CytotoxicityInhibitory effects on cancer cell lines
AntimicrobialPotential for use in developing antimicrobial agents
Protease InhibitionEffective against serine proteases; implications for drug design
ToxicityClassified as hazardous; requires safety precautions during handling

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-4-nitrobenzoyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nitration of a methyl-substituted benzoyl chloride precursor, followed by purification under controlled conditions. For example, analogues like 2-chloro-4-nitrobenzoyl chloride are synthesized using sodium dithionite for nitro group reduction in halogenated environments to avoid side reactions . Optimization involves adjusting reaction temperature, stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄), and inert atmospheres to minimize hydrolysis.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of the nitro (-NO₂) and acyl chloride (-COCl) groups via peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1770 cm⁻¹ (C=O stretch), respectively.
  • NMR : ¹H NMR identifies aromatic proton splitting patterns, while ¹³C NMR detects carbonyl (C=O) and nitro-substituted carbons.
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Impervious gloves, sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents.
  • Storage : Keep in amber glass bottles under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilicity at the carbonyl carbon by analyzing partial charges and Frontier Molecular Orbitals (FMOs). Solvent effects (e.g., polarity) are modeled using continuum solvation models. For example, steric and electronic effects from the methyl and nitro substituents can alter transition-state energies, as observed in analogues .

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structure determination?

  • Methodological Answer : Challenges include hygroscopicity and low melting points. Single-crystal X-ray diffraction with SHELXL refines structures by modeling disorder or twinning. The Flack parameter (x) in SHELX validates absolute configuration, especially for non-centrosymmetric crystals .

Q. How do substituents influence the thermal and hydrolytic stability of this compound under varying conditions?

  • Methodological Answer : Accelerated stability studies (e.g., TGA/DSC) quantify decomposition temperatures. Hydrolytic stability is tested in buffered solutions (pH 1–12) with kinetic monitoring via HPLC. The electron-withdrawing nitro group enhances acyl chloride stability but increases sensitivity to nucleophilic attack .

Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in acyl chloride) and kinetic isotope effects (KIE) differentiate between concerted and stepwise pathways. Competitive experiments with substituted nucleophiles (e.g., amines vs. alcohols) clarify steric vs. electronic influences .

Q. How is this compound utilized in synthesizing pharmacologically active compounds?

  • Methodological Answer : It serves as a key intermediate in coupling reactions. For example, propargyl bromide alkylation of 4-amino derivatives yields quinazoline-based inhibitors, where steric effects from the methyl group modulate reaction yields .

Q. What parameters in X-ray crystallography are crucial for validating the structure of this compound derivatives?

  • Methodological Answer : Key metrics include:

  • R-factor : ≤5% for high-resolution data.
  • Flack parameter : Values near 0 confirm correct enantiomorph assignment.
  • ADP analysis : Anisotropic displacement parameters detect disorder in nitro or methyl groups .

Q. How does the electronic environment of this compound affect its reactivity in different solvents?

  • Methodological Answer : Solvent polarity (e.g., dielectric constant) modulates reaction rates in nucleophilic substitutions. Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, while non-polar solvents (toluene) favor SN1 mechanisms. Computational solvation free energy calculations (MD simulations) provide mechanistic insights .

Properties

IUPAC Name

2-methyl-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDIDOFTXQERLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511351
Record name 2-Methyl-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30459-70-2
Record name 2-Methyl-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-nitrobenzoyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyl-4-nitrobenzoyl chloride
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2-Methyl-4-nitrobenzoyl chloride

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